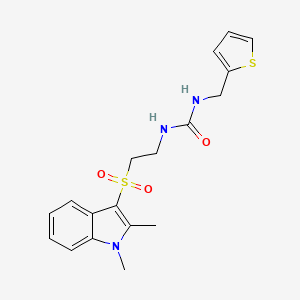![molecular formula C16H11ClN4O4 B2474897 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate CAS No. 876939-87-6](/img/structure/B2474897.png)
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole moiety, similar to the compound , have been widely studied for their antimicrobial properties. For instance, Khalid et al. (2016) explored the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds and evaluated their effectiveness against various bacterial strains, demonstrating moderate to significant activity (Khalid et al., 2016).
Cytotoxic Evaluation and Molecular Docking : Research by Hassanzadeh et al. (2020) involved synthesizing 1,3,4-oxadiazole derivatives and assessing their cytotoxic activities against cancer cell lines, using molecular docking to understand their interactions with biological targets (Hassanzadeh et al., 2020).
Pharmacological Screening : Dey et al. (2022) synthesized 3,4-dihydropyrimidin-2-one derivatives with a structure related to the queried compound. These compounds were studied for their antimicrobial and antioxidant properties, showing promising results (Dey et al., 2022).
Molecular Structure Analysis
Structural Elucidation and Characterization : Studies often focus on the structural analysis of synthesized compounds, as seen in the work of Shafi et al. (2021), who synthesized thio-1,3,4-oxadiazol-2-yl derivatives and conducted various spectroscopic analyses to determine their structural characteristics (Shafi et al., 2021).
Chemical Transformations and Derivatives : Research by Golovchenko et al. (2005) explored the transformations of acylation products of 1,3-oxazoles into 1,3,4-oxadiazole derivatives, illustrating the versatility and reactivity of such compounds (Golovchenko et al., 2005).
Applications in Material Science
- Antibiofouling Properties in Membranes : Singh et al. (2012) investigated the use of oxadiazole derivatives in the creation of hybrid nanofiltration membranes, demonstrating their potential in water purification and desalination with antibiofouling properties (Singh et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate are currently unknown. Oxadiazole derivatives have been found to possess various biological activities , suggesting that they may interact with multiple targets
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit a range of biological activities , suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives , this compound could potentially have a wide range of effects. More research is needed to determine these effects.
Propiedades
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c17-12-7-6-11(8-18-12)15(23)24-9-13(22)19-16-21-20-14(25-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGOADEOFRLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)
![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)
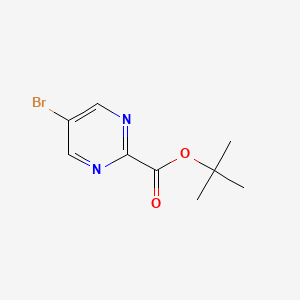
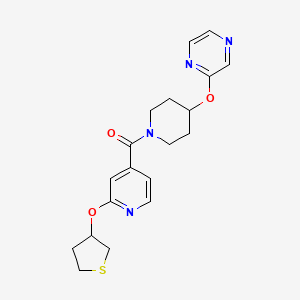
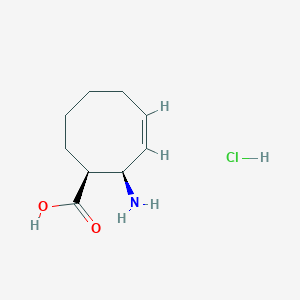

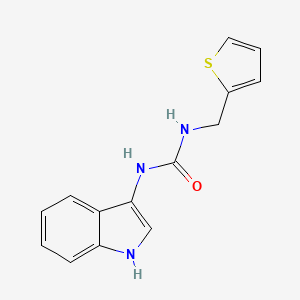

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)
